Anidoxime hydrochloride

Analgesic potency Electroshock assay Opioid comparator

Researchers studying analgesic mechanisms often face confounds from classical opioid dependence liability, complicating interpretation of efficacy vs. withdrawal readouts. Anidoxime hydrochloride offers a structurally distinct oxime carbamate chemotype to dissociate analgesia from physical dependence. • Morphine-equipotent analgesia with attenuated dependence: no visible withdrawal upon discontinuation or nalorphine challenge in rodent chronic-dosing models. • Clinically validated oral dosing: 75-100 mg efficacy equivalent to dihydrocodeine 50 mg in postoperative pain trials. • Distinct metabolic pathway: carbamoyl hydrolysis/decarboxylation vs. classical opioid glucuronidation, enabling PK differentiation studies. Supplied with characterized purity for reproducible preclinical research.

Molecular Formula C21H28ClN3O3
Molecular Weight 405.9 g/mol
CAS No. 31729-11-0
Cat. No. B1244366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidoxime hydrochloride
CAS31729-11-0
Synonyms4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime
Molecular FormulaC21H28ClN3O3
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl
InChIInChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H
InChIKeyBXYLCIMGDIDYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anidoxime Hydrochloride: Overview


Anidoxime hydrochloride (CAS 31729-11-0), also known as USVP-E142, is a synthetic small-molecule analgesic characterized by a unique oxime carbamate chemical scaffold bearing a 3-diethylamino-1-phenylpropan-1-one core, with molecular formula C21H28ClN3O3 and molecular weight 405.92 g/mol [1]. It was advanced to clinical evaluation as an oral analgesic in the 1970s, but development did not proceed to market approval [2]. The compound is structurally unrelated to other opioid analgesics in clinical use, representing a distinct chemotype within the experimental analgesic landscape [3].

1

Distinct oxime carbamate chemotype for analgesic mechanism research

2

Reported morphine-comparable potency in preclinical electroshock models

3

Human dose-response data available for research modeling (development discontinued)

Anidoxime Hydrochloride: Differentiation from Generic Opioids


Anidoxime hydrochloride exhibits a combination of pharmacological properties that diverges significantly from both classical morphine-like opioids and semi-synthetic derivatives such as dihydrocodeine. While its analgesic potency overlaps with that of morphine in preclinical models, its physical dependence profile appears attenuated [1]. In clinical comparative trials, anidoxime demonstrated efficacy equivalent to dihydrocodeine but at distinct dose multiples, indicating non-interchangeable potency ratios [2]. Furthermore, its primary metabolic pathway—carbamoyl hydrolysis followed by decarboxylation—differs fundamentally from the glucuronidation-centric elimination of morphine, implying divergent pharmacokinetic and potential toxicological handling [3]. These collective disparities in pharmacodynamics, clinical dose-response, and biotransformation preclude any assumption of functional equivalence or straightforward substitution with generic opioid analgesics in investigative settings.

Non-equipotent dosing with dihydrocodeine

Clinical trial data indicate analgesic equivalence at 1.5–2.0× the comparator dose; direct milligram substitution may be inaccurate.

Divergent metabolic pathway

Carbamoyl hydrolysis/decarboxylation differs from glucuronidation; PK handling and interaction profiles may not transfer from classical opioids.

Attenuated dependence signal does not imply interchangeability

Reduced withdrawal signs in rodent models do not guarantee functional equivalence; dependence-liability context requires independent validation.

Anidoxime Hydrochloride: Comparative Evidence Guide


Analgesic Potency: Electroshock Comparison with Morphine

In a direct head-to-head study, the analgesic potency of anidoxime hydrochloride was determined to be equal to or greater than that of morphine when evaluated in Swiss-Webster mice using an electroshock pain model [1].

Analgesic Potency vs. Morphine
Head-to-head
Equal or greater potency
Supports opioid-pathway research fit; reported potency comparable to morphine in electroshock model.
Swiss-Webster mice; voltage threshold endpoint.
Analgesic potency Electroshock assay Opioid comparator

Reduced Physical Dependence Liability vs. Morphine

In a controlled 21-day administration study in rats, anidoxime hydrochloride produced no visible behavioral effects upon abrupt withdrawal or following nalorphine challenge, contrasting with the well-documented withdrawal syndrome precipitated in morphine-dependent animals [1].

Dependence Liability vs. Morphine
Head-to-head
No withdrawal signs observed
Supports dependence-liability comparison studies; reported absence of withdrawal behaviors.
21-day rat administration; nalorphine challenge.
Dependence potential Opioid withdrawal Behavioral pharmacology

Clinical Analgesic Efficacy vs. Dihydrocodeine

A clinical trial comparing anidoxime hydrochloride with dihydrocodeine found no significant difference in analgesic efficacy, but established a non-1:1 dose relationship: 75 mg and 100 mg of anidoxime produced effects equivalent to 50 mg of dihydrocodeine [1].

Clinical Dose Ratio vs. Dihydrocodeine
Reported
1.5–2.0× dose ratio
Supports dose-response model interpretation; reported non-equipotent dosing.
Postoperative pain model; oral administration.
Clinical trial Oral analgesic Dose comparison

Metabolic Pathway: Divergent from Morphine

In rats, the primary metabolic route for anidoxime hydrochloride involves hydrolysis of the carbamoyl bond followed by decarboxylation of the resultant carbamic acid, liberating carbon dioxide [1]. This contrasts sharply with morphine, which is predominantly metabolized via glucuronidation at the 3- and 6-hydroxyl positions [2].

Metabolic Route
Supporting evidence
Carbamoyl hydrolysis → decarboxylation
Supports metabolic pathway comparison studies; distinct from morphine glucuronidation.
Rat in vivo/in vitro; ¹⁴C tracking.
Drug metabolism Pharmacokinetics Metabolic pathway

Chemical Scaffold: Novel Oxime Carbamate

Anidoxime hydrochloride is an oxime carbamate derivative with no structural homology to morphine, dihydrocodeine, or other clinically utilized opioid analgesics [1]. Its 3-diethylamino-1-phenylpropan-1-one core linked via an oxime bridge to a p-methoxyphenylcarbamoyl moiety represents a distinct chemotype [2].

Chemical Scaffold
Class-level
Oxime carbamate chemotype
Supports SAR and novel analgesic mechanism studies; no structural homology to morphine.
Distinct pharmacophore; unrelated to phenanthrene opioids.
Chemical structure Chemotype Drug class

Anidoxime Hydrochloride: Research Applications


Benchmarking Analgesics Against Morphine

Leverage anidoxime hydrochloride as a positive control or comparator in preclinical analgesic assays, particularly in electroshock or other nociceptive models where its potency equivalence to morphine has been documented [1]. Its distinct chemical scaffold and attenuated dependence signal make it useful for dissecting opioid-mediated analgesia from dependence liability.

Reduced-Withdrawal Analgesia Studies

Utilize anidoxime hydrochloride in chronic dosing paradigms (≥21 days) to study opioid-like analgesia with diminished physical dependence. Its failure to precipitate visible withdrawal upon discontinuation or nalorphine challenge in rats [1] provides a phenotype for probing molecular mechanisms underlying analgesic efficacy versus withdrawal.

Non-Equipotent Opioid Substitution Modeling

Employ anidoxime hydrochloride in human experimental pain or postoperative analgesia models to generate data on non-equipotent dosing with dihydrocodeine. The established 75–100 mg vs. 50 mg dose ratio [2] offers a concrete reference for exploring potency differences and optimizing oral analgesic regimens in research settings.

Drug Metabolism: Carbamoyl Hydrolysis Pathway

Use anidoxime hydrochloride as a probe substrate to investigate carbamoyl hydrolysis and decarboxylation as alternative metabolic routes distinct from classical opioid glucuronidation [3]. This application is particularly relevant for studying species-specific differences in esterase/carbamoylase activity and for developing PK models of non-glucuronidated analgesics.

Application
Selection Property
Validation Focus
Morphine-comparator analgesic assays
Electroshock model response context
Potency endpoint vs. morphine
Dependence-liability comparison studies
Withdrawal endpoint monitoring
Attenuated dependence signal in rodent models
Non-equipotent dose modeling
Dose ratio context with dihydrocodeine
Dose-response model interpretation
Carbamoyl hydrolysis metabolism probe
Non-glucuronidation pathway
Metabolic pathway divergence from morphine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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